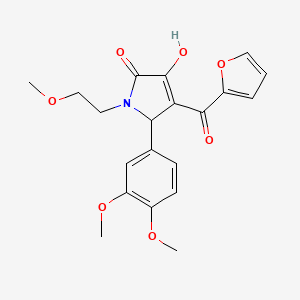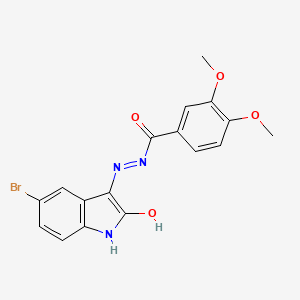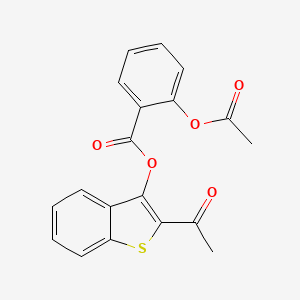
2-(naphthalen-2-ylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate is a complex organic compound that features both naphthyl and imidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Naphthylamino Intermediate
Starting Material: 2-naphthylamine
Reaction: Acylation with an appropriate acyl chloride to form 2-(2-naphthylamino)-2-oxoethyl chloride.
Conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane.
-
Formation of the Imidazole Intermediate
Starting Material: 4-imidazolecarboxylic acid
Reaction: Esterification with an alcohol to form the corresponding ester.
Conditions: Acidic catalyst such as sulfuric acid in an alcohol solvent.
-
Coupling Reaction
Reaction: The naphthylamino intermediate is reacted with the imidazole ester intermediate.
Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations.
Purification Techniques: Crystallization, chromatography, and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The naphthyl ring can undergo oxidation to form naphthoquinone derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Binding Studies: Used in studies to understand binding interactions with proteins and nucleic acids.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Chemical Sensors: Used in the development of sensors for detecting specific chemical species.
Wirkmechanismus
The mechanism of action of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The naphthyl and imidazole moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Naphthylamino)-2-oxoethyl acetate: Similar structure but with an acetate group instead of the imidazole moiety.
3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid: Similar structure but without the naphthylamino group.
Uniqueness
Structural Features: The combination of naphthyl and imidazole moieties in a single molecule is unique and provides specific binding properties.
Reactivity: The presence of both ester and amide functionalities allows for diverse chemical reactivity.
Eigenschaften
Molekularformel |
C18H17N3O4 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C18H17N3O4/c22-16(11-25-17(23)8-7-15-10-19-18(24)21-15)20-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9-10H,7-8,11H2,(H,20,22)(H2,19,21,24) |
InChI-Schlüssel |
VHXBXNVDGFKAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)CCC3=CNC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10872222.png)
![Methyl 2-({1-[4-(furan-2-yl)-2,6-dioxocyclohexylidene]ethyl}amino)benzoate](/img/structure/B10872226.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10872242.png)
![2-(4-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10872251.png)


![2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10872275.png)
![N-(4-chlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10872276.png)
![dimethyl 5-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10872280.png)
![(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872284.png)

![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10872291.png)
![N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10872292.png)
